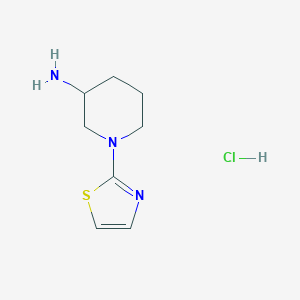

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c9-7-2-1-4-11(6-7)8-10-3-5-12-8;/h3,5,7H,1-2,4,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOLYFHMTPFBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671622 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-72-1 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for obtaining 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a key heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis is strategically designed in three core stages: a palladium-catalyzed Buchwald-Hartwig amination, a subsequent deprotection of a carbamate-protected amine, and the final formation of the hydrochloride salt. This document elucidates the chemical principles underpinning each step, offers detailed experimental protocols, and discusses the necessary analytical techniques for characterization of the final compound. The causality behind experimental choices, safety considerations, and expected outcomes are detailed to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Strategic Overview

The 2-aminothiazole moiety and the piperidine ring system are privileged structures in drug discovery, appearing in a wide array of biologically active compounds.[1] The title compound, 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, combines these two key pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details a reliable and scalable synthetic route, predicated on modern cross-coupling chemistry, to access this compound with high purity.

The overarching synthetic strategy is a convergent approach, beginning with commercially available or readily accessible starting materials. The core of this strategy is the formation of the C-N bond between the thiazole and piperidine rings via a Buchwald-Hartwig amination. This powerful palladium-catalyzed cross-coupling reaction is well-suited for the N-arylation of cyclic amines with heteroaryl halides.[2] To ensure selectivity and prevent undesired side reactions, the primary amine on the piperidine ring is masked with a tert-butoxycarbonyl (Boc) protecting group, which can be efficiently removed under acidic conditions in a later step. The synthesis culminates in the formation of the hydrochloride salt to improve the compound's stability and handling properties.

The logical flow of the synthesis is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.

Detailed Synthetic Protocol

Part 1: Buchwald-Hartwig N-Arylation

The cornerstone of this synthesis is the palladium-catalyzed coupling of 2-bromothiazole with tert-butyl (piperidin-3-yl)carbamate. The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[2][3] The choice of a Boc-protected piperidine is critical; the Boc group is stable to the basic conditions of the coupling reaction and prevents the primary amine from competing with the secondary amine of the piperidine ring in the N-arylation.

The catalytic cycle, in brief, involves the oxidative addition of the 2-bromothiazole to a Pd(0) species, followed by coordination of the deprotonated piperidine amine to the palladium center, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The selection of the ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of tert-Butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Bromothiazole | 1.0 | 164.03 | (Specify amount) |

| tert-Butyl (piperidin-3-yl)carbamate | 1.2 | 200.28 | (Specify amount) |

| Pd₂(dba)₃ | 0.02 | 915.72 | (Specify amount) |

| Xantphos | 0.04 | 578.68 | (Specify amount) |

| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | (Specify amount) |

| Toluene (anhydrous) | - | - | (Specify volume) |

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiazole, tert-butyl (piperidin-3-yl)carbamate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, and sodium tert-butoxide.

-

Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous toluene via syringe under an inert atmosphere.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate as a solid.

Safety Precautions: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[4] Sodium tert-butoxide is a strong, corrosive base and should be handled with appropriate personal protective equipment (PPE). Toluene is a flammable solvent and should be used in a well-ventilated fume hood.

Part 2: Boc Deprotection

The removal of the Boc protecting group is a straightforward acid-catalyzed hydrolysis.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation.[6] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[7]

Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-Butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate | 1.0 | 283.40 | (Specify amount) |

| Dichloromethane (DCM) | - | - | (Specify volume) |

| Trifluoroacetic acid (TFA) | 10-20 | 114.02 | (Specify volume) |

Procedure:

-

Dissolve tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(Thiazol-2-yl)piperidin-3-amine as a free base, which can be used directly in the next step.

Part 3: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its hydrochloride salt. This is a standard procedure that enhances the stability and crystallinity of the compound, making it easier to handle and purify.

Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(Thiazol-2-yl)piperidin-3-amine | 1.0 | 183.28 | (Specify amount) |

| Ethanol (or other suitable solvent) | - | - | (Specify volume) |

| Hydrochloric acid (e.g., 2M in Ethanol) | 1.1 - 1.2 | 36.46 | (Specify volume) |

Procedure:

-

Dissolve the crude 1-(Thiazol-2-yl)piperidin-3-amine in a suitable solvent such as ethanol or isopropanol.

-

Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in ethanol) to the stirred solution of the amine.

-

A precipitate should form upon addition of the acid. Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any impurities.

-

Dry the product under vacuum to yield 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Characterization Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the thiazole ring protons (typically in the δ 6.5-7.5 ppm region), and distinct signals for the piperidine ring protons, including the methine proton at the 3-position and the methylene protons. The exact chemical shifts and coupling patterns will depend on the solvent used. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring (typically in the δ 100-170 ppm region) and the piperidine ring. |

| Mass Spec (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ for the free base (C₈H₁₃N₃S), with a calculated m/z of 184.09.[8] |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

The synthetic route detailed in this guide, centered around a Buchwald-Hartwig amination, provides a reliable and efficient method for the preparation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical building block for applications in drug discovery and development. The strategic use of a Boc protecting group ensures high selectivity in the key C-N bond-forming step, and the final conversion to the hydrochloride salt yields a stable, easy-to-handle product.

References

-

ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

- Anderson, K. W., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). CN104356096A - Preparation method of N-aminopiperidine hydrochloride.

- Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.

- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

This guide provides a comprehensive technical overview of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Core Compound Identity

-

Chemical Name: 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

-

Molecular Formula: C₈H₁₃N₃S · xHCl (where x represents the molar equivalents of hydrochloric acid)

-

Structure:

Image of the chemical structure of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride would be placed here.

-

Significance: The molecule combines a piperidine ring, a common scaffold in medicinal chemistry, with a 2-aminothiazole moiety. Thiazole and its derivatives are recognized for their diverse pharmacological activities and are components of numerous approved drugs[3][4]. The presence of these two key structural features suggests a high potential for biological activity.

Synthesis and Mechanistic Rationale

The synthesis of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride typically involves a multi-step process. A plausible and efficient synthetic strategy is outlined below. The rationale behind the choice of reagents and reaction conditions is to ensure high yield and purity of the final product.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.

Step-by-Step Protocol with Mechanistic Insights:

-

Protection of the Piperidine Amine: The synthesis often commences with a protected form of piperidin-3-amine, such as the tert-butyloxycarbonyl (Boc) protected derivative. This is a critical step to prevent the secondary amine of the piperidine ring from undergoing undesired side reactions, thereby directing the subsequent arylation to the desired nitrogen atom.

-

N-Arylation Reaction: The protected piperidine derivative is then reacted with a 2-halothiazole, typically 2-bromothiazole. This reaction can be achieved through a nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). The choice of a palladium catalyst and appropriate ligands is crucial for achieving high yields and minimizing side products. The reaction solvent, often a polar aprotic solvent like DMF or DMSO, facilitates the dissolution of the reactants and promotes the reaction.

-

Deprotection: The Boc protecting group is subsequently removed from the intermediate product. This is typically accomplished under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic solvent like dioxane or methanol. This step yields the free base of 1-(Thiazol-2-yl)piperidin-3-amine.

-

Salt Formation: The final step involves the formation of the hydrochloride salt. This is achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrochloric acid (often as a solution in dioxane or isopropanol). The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. The salt form is often preferred for its improved stability and solubility in aqueous media.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Characteristic signals for the thiazole and piperidine ring protons. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms. |

| ¹³C NMR | Confirmation of the carbon skeleton | Resonances corresponding to the carbon atoms of the thiazole and piperidine rings. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the mass of the free base, [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. The retention time is characteristic of the compound under specific chromatographic conditions. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | Absorption bands corresponding to N-H, C-H, C=N, and C-S bonds present in the molecule. |

Self-Validating Experimental Protocol: Purity Determination by HPLC

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The formic acid helps to protonate the amine groups, leading to better peak shape.

-

Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

-

Sample Preparation: Prepare a sample solution of the synthesized compound at a similar concentration to the standard.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the thiazole ring absorbs, typically around 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. The system is self-validating by running a blank (solvent) to ensure no carryover and by injecting the standard multiple times to check for system suitability (e.g., consistent retention time and peak area).

Applications in Drug Discovery and Research

The structural motifs present in 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride suggest its potential as a valuable building block in drug discovery. The 2-aminothiazole scaffold is a known "privileged structure" and is found in a variety of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents[3][4][5][6]. The piperidine ring is also a common feature in many central nervous system (CNS) active drugs.

Potential Therapeutic Targets and Research Areas:

-

Kinase Inhibitors: The 2-aminothiazole core is a well-established hinge-binding motif for many protein kinases. This compound could serve as a starting point for the development of inhibitors of kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: The piperidine moiety can interact with various G protein-coupled receptors (GPCRs). Modifications of the core structure could lead to potent and selective ligands for specific GPCRs involved in neurological disorders.

-

Antimicrobial Agents: Thiazole derivatives have demonstrated significant antimicrobial activity[7]. This compound could be explored for its potential as an antibacterial or antifungal agent.

Illustrative Experimental Workflow: Kinase Inhibition Assay

Caption: A generalized workflow for assessing the kinase inhibitory activity of the title compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.

-

Hazard Identification: Based on related structures, this compound should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.

Conclusion

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a compound with significant potential for application in drug discovery and chemical biology research. Its synthesis is achievable through established chemical transformations, and its purity can be rigorously assessed using standard analytical techniques. The presence of the 2-aminothiazole and piperidine moieties makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions.

References

-

Patel, K., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

-

Gomha, S. M., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molecules. [Link]

-

Voskressensky, L. G., et al. (2016). Synthesis and Biological Activity of NewThiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds. [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Anticancer Activities of Thiazoles, 1,3-Thiazines, and Thiazolidine Using Chitosan-grafted-poly(vinylpyridine) as a Novel Basic Catalyst. Journal of Heterocyclic Chemistry. [Link]

-

D'Atri, V., et al. (2018). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Chemical Biology. [Link]

-

Siddiqui, H. L., et al. (2017). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Vaickelioniene, R., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]

-

Foroumadi, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry. [Link]

-

Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

El-Hag-Ali, G. A. M. (2010). Synthesis and characterization of some novel thiazole, thiazolo [3,2-a] pyridine and thiazolo [3,2-a]-1,8-naphthyridine derivatives containing morpholine moiety. Al-Azhar Bulletin of Science. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidin-3-amine dihydrochloride. PubChem Compound Database. [Link]

-

Al-Omair, M. A., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules. [Link]

-

Al-Azzawi, A. M., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Hassan, H. A. (2014). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Al-Nahrain University. [Link]

-

SynZeal. (n.d.). (S)-(+)-3-Aminopiperidine Dihydrochloride. [Link]

Sources

- 1. 334618-07-4|(S)-Piperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. (S)-(+)-3-Aminopiperidine Dihydrochloride | 334618-07-4 | SynZeal [synzeal.com]

- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. enamine.enamine.net [enamine.enamine.net]

The Structure-Activity Relationship of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 1-(thiazol-2-yl)piperidin-3-amine hydrochloride and its analogs as modulators of dopamine receptors. The document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development. By synthesizing data from analogous chemical series, this guide offers insights into the key structural motifs that govern binding affinity, selectivity, and functional activity at D2-like dopamine receptors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a discussion of the underlying signaling pathways. This document aims to serve as a valuable resource for the rational design of novel therapeutic agents targeting dopaminergic systems.

Introduction: The Therapeutic Potential of Dopamine Receptor Modulation

Dopamine, a critical neurotransmitter in the central nervous system, plays a pivotal role in regulating motor control, motivation, reward, and cognition. Its physiological effects are mediated through two families of G-protein coupled receptors (GPCRs): the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the development of subtype-selective dopamine receptor modulators is a significant focus of modern medicinal chemistry.

The 1-(thiazol-2-yl)piperidin-3-amine scaffold represents a promising chemotype for targeting D2-like receptors. The thiazole ring, a common motif in medicinal chemistry, offers versatile points for chemical modification and can engage in key interactions within the receptor binding pocket.[1][2] The piperidine core provides a rigid framework for orienting substituents, while the 3-amino group can be functionalized to fine-tune pharmacological properties. This guide will explore the SAR of this core structure, drawing upon established principles from related compound series to inform the design of novel and improved dopamine receptor ligands.

Deciphering the Structure-Activity Relationship (SAR)

A comprehensive SAR study of the 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold involves systematic modification of its three primary components: the thiazole ring, the piperidine core, and the 3-amino substituent. The following sections outline the predicted impact of these modifications on dopamine receptor affinity and selectivity, based on data from analogous compounds.

The Thiazole Moiety: A Key Anchor

The 2-substituted thiazole ring is predicted to be a critical determinant of activity. In many CNS-active compounds, aromatic and heteroaromatic rings engage in crucial π-π stacking and hydrophobic interactions within the receptor's orthosteric binding site.

-

Substitution at the 4- and 5-positions: Modifications at these positions are likely to have a significant impact on both affinity and selectivity. Bulky substituents may enhance van der Waals interactions but could also introduce steric hindrance. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the thiazole ring, influencing its interaction with polar residues in the binding pocket. For instance, in related N-phenylpiperazine analogs, substitutions on the terminal aromatic ring significantly influenced D3 versus D2 receptor selectivity.[3][4]

-

Bioisosteric Replacement: Replacing the thiazole ring with other five- or six-membered heterocycles (e.g., oxazole, pyrazole, pyridine) is a common strategy in medicinal chemistry to explore different interaction patterns and improve physicochemical properties.[5] For example, the bioisosteric replacement of amides with 1,2,3-triazoles has been shown to improve the metabolic stability of dopamine D4 receptor ligands while maintaining high affinity.[6][7][8][9]

The Piperidine Core: A Rigid Scaffold for Optimal Presentation

The piperidine ring serves as a non-aromatic linker that correctly orients the thiazole and the 3-amino group within the binding site.

-

Stereochemistry at the 3-position: The stereochemistry of the amino group at the C3 position of the piperidine ring is expected to be crucial for activity. The (R)- and (S)-enantiomers will likely exhibit different binding affinities and functional activities due to the specific spatial arrangement of the amino group and its potential interactions with the receptor.

-

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. In many dopamine receptor ligands, this nitrogen is protonated at physiological pH and forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the D2-like receptors. N-alkylation or the introduction of other substituents could influence the basicity of this nitrogen and introduce additional interactions, thereby modulating affinity and selectivity. Studies on piperidine-based D4 receptor antagonists have shown that the nature and length of substituents on the piperidine nitrogen significantly affect D4 affinity and selectivity over D2 and D3 receptors.[10]

The 3-Amino Group: Fine-Tuning Pharmacological Properties

The primary amine at the 3-position offers a handle for further functionalization to fine-tune the compound's properties.

-

N-Alkylation and N-Acylation: Introducing small alkyl groups (e.g., methyl, ethyl) or acyl groups can alter the compound's polarity, lipophilicity, and potential for hydrogen bonding. These changes can impact not only receptor binding but also pharmacokinetic properties such as membrane permeability and metabolic stability.

-

Attachment of Larger Moieties: The 3-amino group can be used as an attachment point for larger fragments, potentially extending into a secondary binding pocket (SBP) of the receptor. This strategy is often employed to enhance selectivity for a particular dopamine receptor subtype. For example, in a series of D3-selective agonists, functionalization of an amino group with various sulfonamides significantly improved D3 affinity.[11]

The following diagram illustrates the key areas for SAR exploration on the 1-(thiazol-2-yl)piperidin-3-amine scaffold.

Caption: Key modification points for SAR studies on the 1-(thiazol-2-yl)piperidin-3-amine scaffold.

Synthetic Methodologies

The synthesis of 1-(thiazol-2-yl)piperidin-3-amine hydrochloride and its analogs can be achieved through a convergent synthetic strategy. A plausible synthetic route is outlined below, based on established methods for the synthesis of related 2-aminothiazoles and substituted piperidines.[12][13][14][15][16]

General Synthetic Scheme

Caption: A generalized synthetic workflow for 1-(thiazol-2-yl)piperidin-3-amine hydrochloride analogs.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-aminopiperidine

-

To a solution of (R)- or (S)-3-aminopiperidine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-Boc-3-aminopiperidine.

Step 2: Synthesis of 2-bromothiazole

-

To a solution of 2-aminothiazole in an aqueous solution of hydrobromic acid, add a solution of sodium nitrite in water dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Add copper(I) bromide and heat the mixture to 60-70 °C for 2 hours.

-

Cool the reaction to room temperature and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography to obtain 2-bromothiazole.

Step 3: Coupling of N-Boc-3-aminopiperidine and 2-bromothiazole

-

In a sealed tube, combine N-Boc-3-aminopiperidine, 2-bromothiazole, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture at 100-120 °C for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, filter through celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield N-Boc-1-(thiazol-2-yl)piperidin-3-amine.

Step 4: Deprotection and Salt Formation

-

Dissolve N-Boc-1-(thiazol-2-yl)piperidin-3-amine in a suitable solvent (e.g., methanol or dioxane).

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the reaction at room temperature for 2-4 hours.

-

The product, 1-(thiazol-2-yl)piperidin-3-amine hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Biological Evaluation: In Vitro and In Vivo Assays

The pharmacological characterization of 1-(thiazol-2-yl)piperidin-3-amine analogs involves a series of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic effects.

In Vitro Assays

4.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the synthesized compounds for dopamine D2 and D3 receptors.

-

Protocol:

-

Prepare cell membranes from HEK-293 cells stably expressing human D2 or D3 receptors.

-

Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-spiperone or [³H]-raclopride) and increasing concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert them to Ki values using the Cheng-Prusoff equation.

-

4.1.2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

-

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of the compounds at D2 and D3 receptors.

-

Protocol:

-

Use cell membranes from cells expressing the receptor of interest.

-

Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

For antagonist testing, include a fixed concentration of a known dopamine agonist (e.g., quinpirole).

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins, which is an indicator of receptor activation.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).

-

Dopamine Receptor Signaling Pathways

D2-like receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and other signaling cascades.

Caption: Simplified signaling pathway for D2-like dopamine receptors.

In Vivo Models

Based on the in vitro profile, promising compounds can be advanced to in vivo studies in animal models of relevant CNS disorders. For example, compounds with D2/D3 antagonist properties could be evaluated in models of psychosis, while agonists may be tested in models of Parkinson's disease.

Data Summary and Interpretation

The following table provides a template for summarizing the SAR data obtained from the biological evaluation of a series of 1-(thiazol-2-yl)piperidin-3-amine analogs.

| Compound ID | R¹ (Thiazole) | R² (Piperidine-N) | R³ (3-Amino) | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity | Functional Activity (D3, Emax %) |

| Parent | H | H | NH₂ | ||||

| Analog 1 | 4-Cl | H | NH₂ | ||||

| Analog 2 | H | CH₃ | NH₂ | ||||

| Analog 3 | H | H | NH-Ac | ||||

| ... | ... | ... | ... |

Conclusion

The 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold holds significant promise for the development of novel dopamine receptor modulators. While direct SAR data for this specific core is limited in the public domain, a careful analysis of related compound series provides a strong foundation for a rational drug design strategy. This technical guide has outlined the key structural areas for modification, provided detailed synthetic and biological evaluation protocols, and discussed the underlying pharmacology. By leveraging this information, drug discovery teams can efficiently explore the chemical space around this scaffold to identify new clinical candidates for the treatment of a variety of CNS disorders.

References

-

Desai, N. C., et al. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(10), 2378. [Link]

-

Geronikaki, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Pharmaceuticals, 15(3), 345. [Link]

-

Alkhatib, M., et al. (2022). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]

-

Alkhatib, M., et al. (2022). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ResearchGate. [Link]

-

Schetz, J. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

-

Alkhatib, M., et al. (2022). Bioisosteric Replacement of Amides with 1,2,3- Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ResearchGate. [Link]

-

Hanson, J. N., et al. (2022). Bioisosteric Replacement of an Amide Linker with 1,2,3-Triazoles Improves Pharmacokinetics While Maintaining Dopamine D4 Receptor Potency and Selectivity. ResearchGate. [Link]

-

Schetz, J. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

-

MacLeod, A. M., et al. (1999). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 9(17), 2593-2598. [Link]

-

Lee, S., et al. (2020). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 21(21), 8089. [Link]

-

Chero, R. A., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Cancers, 14(10), 2487. [Link]

-

Amblard, F., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(23), 10751-10769. [Link]

-

Dutta, A. K., et al. (2019). Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization. ACS Chemical Neuroscience, 10(4), 2031-2044. [https://www.semanticscholar.org/paper/Structure-activity-relationship-study-of-N%E2%81%B6-(2-(4-(1H-Dutta-Antonio/836484e1358e578c9d09c6934c207b1981e4c7d0]([Link]

-

Sridhar, S., et al. (2017). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences, 6(5), 1-6. [Link]

-

Reith, M. E. A., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(16), 4847-4860. [Link]

-

Naqvi, S. A. R., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139. [Link]

-

Rahman, M. A., et al. (2010). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. Jordan Journal of Pharmaceutical Sciences, 3(1), 71-77. [Link]

-

Dutta, A. K., et al. (2007). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. Journal of Medicinal Chemistry, 50(19), 4545-4555. [Link]

-

Lee, S., et al. (2020). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 25(21), 4917. [Link]

-

Shonberg, J., et al. (2013). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Bioorganic & Medicinal Chemistry, 21(13), 3926-3941. [Link]

-

Varricchio, C., et al. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 64(1), 745-766. [Link]

-

Kaminskas, A., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2417. [Link]

-

Free, R. B., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7345-7362. [Link]

- CN103864674A. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.

- US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Robinson, S. W., et al. (1994). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. Molecular Pharmacology, 46(2), 352-356. [Link]

-

Naqvi, S. A. R., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate. [Link]

-

Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6649. [Link]

-

Kumar, A., et al. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcps.org [ijcps.org]

- 15. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 16. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

This guide provides a comprehensive technical overview of the synthesis, predicted biological activities, and experimental evaluation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. While direct literature on this specific salt is limited, this document synthesizes information from closely related analogues and the well-established pharmacology of its constituent thiazole and piperidine scaffolds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Two Privileged Scaffolds

The compound 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a synthetic molecule that marries two "privileged" heterocyclic structures in medicinal chemistry: the 2-aminothiazole and the piperidine ring. The 2-aminothiazole moiety is a cornerstone in a multitude of clinically used drugs, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The piperidine scaffold is also a frequent feature in pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a versatile framework for interacting with biological targets. The hydrochloride salt form of the title compound is intended to enhance its solubility and stability for research and potential therapeutic applications.

Synthesis and Characterization

A plausible and efficient synthetic route to 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride can be conceptualized through a nucleophilic substitution reaction. This would likely involve the coupling of a 2-halothiazole, such as 2-bromothiazole, with a protected 3-aminopiperidine, followed by deprotection and salt formation.

A general synthetic approach is outlined below:

Step 1: Coupling of 2-Bromothiazole with a Protected 3-Aminopiperidine

A common method for the N-arylation of amines is the Buchwald-Hartwig amination, which utilizes a palladium catalyst. However, for the synthesis of 2-amino-heterocycles, direct nucleophilic aromatic substitution can also be effective, particularly with a reactive halide.

-

Reaction: 2-Bromothiazole is reacted with a commercially available N-Boc-3-aminopiperidine.

-

Conditions: The reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. Heating is generally required to drive the reaction to completion.

-

Rationale: The Boc (tert-butyloxycarbonyl) protecting group is used to prevent side reactions at the piperidine nitrogen, ensuring that the coupling occurs selectively at the 3-amino position.

Step 2: Deprotection of the Piperidine Nitrogen

The Boc protecting group is acid-labile and can be readily removed.

-

Reaction: The N-Boc protected intermediate is treated with a strong acid.

-

Conditions: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid in an organic solvent such as dioxane or methanol are commonly used. The reaction is typically performed at room temperature.

Step 3: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility.

-

Reaction: The free base of 1-(Thiazol-2-yl)piperidin-3-amine is treated with hydrochloric acid.

-

Conditions: This is usually achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Characterization: The final product would be characterized using standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Elemental Analysis: To confirm the empirical formula.

Caption: Proposed synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the extensive literature on thiazole and piperidine derivatives, 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is predicted to exhibit a range of biological activities, with antimicrobial, anticancer, and anti-inflammatory properties being the most probable.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-known pharmacophore in antimicrobial agents.[3] Its presence in the title compound suggests a strong potential for antibacterial and antifungal activity.

-

Mechanism of Action: Thiazole-containing compounds have been shown to inhibit various bacterial processes. A prominent mechanism is the inhibition of bacterial cell wall synthesis. For instance, some cephalosporin antibiotics, which contain a 2-aminothiazole moiety, act by inhibiting penicillin-binding proteins (PBPs) that are essential for peptidoglycan synthesis.[3] Other potential mechanisms include the disruption of bacterial cell membranes and the inhibition of essential enzymes involved in metabolic pathways.

-

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of thiazole derivatives is often influenced by the nature of the substituents on the thiazole ring and the attached groups. The piperidine moiety in the title compound could contribute to the overall lipophilicity and cell permeability of the molecule, which are crucial factors for antimicrobial efficacy.

Caption: Predicted antimicrobial mechanisms of action for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.

Anticancer Activity

Numerous thiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[4][5] The title compound, by virtue of its 2-aminothiazole core, is a candidate for investigation as an anticancer agent.

-

Potential Molecular Targets: Thiazole-containing compounds have been shown to target a range of proteins involved in cancer progression, including:

-

Kinases: Many thiazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases and cyclin-dependent kinases (CDKs).[1]

-

VEGFR-2: Some thiazole derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4]

-

Apoptosis Induction: Thiazole-containing compounds can induce apoptosis (programmed cell death) in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.[6]

-

-

Signaling Pathways: The anticancer effects of thiazole derivatives are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are frequently dysregulated in cancer.

Anti-inflammatory Activity

The thiazole nucleus is also a common feature in compounds with anti-inflammatory properties.[7]

-

Mechanism of Action: The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, they can modulate the production of inflammatory cytokines like TNF-α and IL-6.[8] The piperidine moiety may also contribute to anti-inflammatory effects, as some piperidine derivatives have been shown to modulate inflammatory signaling pathways.[9]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a series of in vitro and in vivo assays are recommended.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial/Fungal Inoculum:

-

Grow the microbial strains in appropriate broth medium overnight at 37°C (for bacteria) or 25-30°C (for fungi).

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anticancer Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Culture:

-

Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vivo Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effect of the compound in an animal model of acute inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization:

-

Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride orally or intraperitoneally at various doses. A control group should receive the vehicle only.

-

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Quantitative Data from Related Compounds

While specific data for the title compound is unavailable, the following table summarizes the biological activities of structurally related thiazole and piperidine derivatives to provide a reference point for expected potency.

| Compound Class | Biological Activity | Model System | Potency (IC₅₀/MIC) | Reference |

| Thiazole-piperazine hybrid | Antiplasmodial | P. falciparum Dd2 strain | EC₅₀ = 102 nM | [12] |

| 2-Aminothiazole derivative | Anticancer | MCF-7 cell line | IC₅₀ = 2.57 µM | [4] |

| Thiazolyl-hydrazono-ethylthiazole | Anticancer | HCT-116 cell line | Promising cytotoxic activity | [6] |

| Thiazole nortopsentin analogue | Antibiofilm | S. aureus ATCC 25923 | IC₅₀ = 0.40–2.03 µM | [15] |

| Thiazolyl-pyrazole derivative | Anti-inflammatory | Carrageenan-induced edema | Good activity | [16] |

Conclusion

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a promising compound for biological investigation due to the convergence of the pharmacologically rich 2-aminothiazole and piperidine scaffolds. Based on the extensive literature on related compounds, it is predicted to possess significant antimicrobial, anticancer, and anti-inflammatory activities. The synthetic route is feasible using standard organic chemistry techniques. The provided experimental protocols offer a robust framework for the systematic evaluation of its biological potential. Further research into this and related compounds is warranted to explore their therapeutic applications.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar 7;26(5):1449. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021 Dec 29;27(1):153. [Link]

-

(PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. 2024 Jun 13;1-13. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023 Oct 27;28(21):7339. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. 2023 Dec 12;28(24):8061. [Link]

-

A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal. 2018 Jun 12;12(1):69. [Link]

-

Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]

-

In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]

-

New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation. Molecules. 2019 Jul 24;24(15):2704. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. 2021 Jan 15;7(1):14. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. 2013;45(6):596-601. [Link]

-

(PDF) A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. ResearchGate. 2018 Jun 12. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. 2021 Mar 7. [Link]

-

Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry. 2017;17(5):613-619. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. 2024 Jun 2. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. 2022 Dec 26;28(1):1337. [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. 2014 Feb 1;24(3):857-61. [Link]

-

Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules. 2022 Nov 25;27(23):8216. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. 2024. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem. 2017 Jul 6;12(13):1047-1055. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021 May 20;26(10):3030. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Synthesis of libraries of thiazole, oxazole and imidazole-based cyclic peptides from azole-based amino acids. A new synthetic approach to bistratamides and didmolamides. Organic & Biomolecular Chemistry. 2007 May 21;5(10):1579-99. [Link]

-

Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. Bioorganic & Medicinal Chemistry. 2011 Nov 15;19(22):6649-56. [Link]

-

(PDF) Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules. 2020 Apr 22;25(8):1969. [Link]

-

Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. 2024;15(3):685-697. [Link]

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

-

Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. 2018 Feb 19;9(1):729. [Link]

-

New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio. 2017 Feb 28;8(1):e00112-17. [Link]

-

Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences. 2024 May 25;25(11):5762. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 8. criver.com [criver.com]

- 9. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1-(thiazol-2-yl)piperidin-3-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(thiazol-2-yl)piperidin-3-amine hydrochloride and its derivatives. The narrative delves into the rationale behind key experimental choices, offering field-proven insights into process optimization and characterization. Detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule are presented, supported by mechanistic discussions and visual workflows to ensure clarity and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics centered around this important molecular framework.

Introduction: The Significance of the Thiazolyl-Piperidine Core

The fusion of a thiazole ring with a piperidine moiety creates a unique chemical architecture with a rich pharmacological profile. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in a multitude of natural products and synthetic drugs, including antibiotics and anticancer agents.[4][5] Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse bioactivities. The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[6][7] The 3-amino substituent on the piperidine ring provides a crucial vector for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological and physicochemical properties. The hydrochloride salt form is commonly employed to enhance the stability and aqueous solubility of the final active pharmaceutical ingredient (API).

This guide will focus on a robust and widely applicable synthetic route to 1-(thiazol-2-yl)piperidin-3-amine hydrochloride, proceeding through three key stages: the preparation of a protected 3-aminopiperidine intermediate, the coupling of the thiazole and piperidine rings, and the final deprotection and salt formation.

Strategic Overview of the Synthesis

The synthesis of 1-(thiazol-2-yl)piperidin-3-amine hydrochloride is strategically designed to ensure high yields, purity, and scalability. The overall synthetic pathway is depicted below. The core of this strategy involves the protection of the 3-amino group of piperidine to prevent side reactions during the subsequent coupling step. The coupling of the protected piperidine with a suitable 2-halothiazole is a critical C-N bond-forming reaction. Finally, the removal of the protecting group and the formation of the hydrochloride salt yield the desired product.

Figure 1: Overall synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.

Part 1: Synthesis of the Key Intermediate: tert-Butyl (Piperidin-3-yl)carbamate

The synthesis commences with the protection of the exocyclic amino group of 3-aminopiperidine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[8] This orthogonality is crucial for the subsequent steps of the synthesis.

Rationale for Boc Protection

The primary amine at the 3-position of the piperidine ring is a potent nucleophile and could compete with the secondary amine of the piperidine ring during the coupling reaction with the 2-halothiazole. By protecting the primary amine as a Boc-carbamate, its nucleophilicity is significantly diminished, ensuring that the C-N bond formation occurs exclusively at the piperidine ring nitrogen.

Experimental Protocol: N-Boc Protection of 3-Aminopiperidine

This protocol outlines the direct N-Boc protection of commercially available 3-aminopiperidine.[8]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Aminopiperidine | 100.16 | 10.0 g | 0.1 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 22.8 g | 0.105 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Triethylamine (Et₃N) | 101.19 | 14.0 mL | 0.1 |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a stirred solution of 3-aminopiperidine (10.0 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add triethylamine (14.0 mL, 0.1 mol).

-

Slowly add a solution of di-tert-butyl dicarbonate (22.8 g, 0.105 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl (piperidin-3-yl)carbamate as a white solid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum should show the characteristic signal for the Boc group protons at around 1.4 ppm.[9]

Part 2: Core Assembly via Nucleophilic Aromatic Substitution

The central step in the synthesis is the formation of the C-N bond between the thiazole and piperidine rings. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the piperidine nitrogen acts as the nucleophile, displacing a halide from the 2-position of the thiazole ring.[10][11] 2-Bromothiazole or 2-chlorothiazole are readily available and suitable starting materials for this transformation.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction on an electron-deficient heteroaromatic ring like 2-halothiazole typically proceeds through a two-step addition-elimination mechanism. The nucleophilic piperidine attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the thiazole ring, yielding the desired product. The presence of the nitrogen atom in the thiazole ring activates the 2-position towards nucleophilic attack.

Figure 2: Simplified representation of the SNAr mechanism for the coupling reaction.

Experimental Protocol: Coupling of 2-Bromothiazole with tert-Butyl (Piperidin-3-yl)carbamate

This protocol is adapted from procedures for similar SNAr reactions involving thiazole and piperidine derivatives.[10]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| tert-Butyl (piperidin-3-yl)carbamate | 200.28 | 10.0 g | 0.05 |

| 2-Bromothiazole | 164.03 | 8.2 g | 0.05 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 13.0 mL | 0.075 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a solution of tert-butyl (piperidin-3-yl)carbamate (10.0 g, 0.05 mol) in N,N-dimethylformamide (100 mL), add 2-bromothiazole (8.2 g, 0.05 mol) and N,N-diisopropylethylamine (13.0 mL, 0.075 mol).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate.

Expected Yield: 60-80%

Characterization: The structure of the coupled product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum will show characteristic signals for both the thiazole and the piperidine rings, as well as the Boc protecting group.

Part 3: Deprotection and Hydrochloride Salt Formation